Product packaging for Lanost-8-en-3beta-ol, acetate(Cat. No.:CAS No. 1724-19-2)

Lanost-8-en-3beta-ol, acetate

Cat. No.: B156354
CAS No.: 1724-19-2
M. Wt: 470.8 g/mol
InChI Key: VARRUGKCHMYWET-VBGFMNGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lanost-8-en-3beta-ol, acetate, also known as dihydrolanosterol acetate, is a sterol derivative with the molecular formula C32H54O2 and a molecular weight of 470.7700 g/mol . Its CAS Registry Number is 1724-19-2 . This compound is a key intermediate in the synthesis of other biologically active sterols and is closely related to compounds known for their inhibitory effects on 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a critical enzyme in the cholesterol biosynthesis pathway . As such, it serves as a valuable reference standard and starting material in pharmacological and metabolic studies focused on sterol biosynthesis and regulation . The compound is characterized by its specific stereochemistry, designated as 3β-, which is typical for natural sterols . Researchers can utilize this compound in various analytical applications, as its mass spectrum under electron ionization conditions is documented in standard reference databases . This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H54O2 B156354 Lanost-8-en-3beta-ol, acetate CAS No. 1724-19-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1724-19-2

Molecular Formula

C32H54O2

Molecular Weight

470.8 g/mol

IUPAC Name

[(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C32H54O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h21-22,24,27-28H,10-20H2,1-9H3/t22-,24-,27+,28+,30-,31-,32+/m1/s1

InChI Key

VARRUGKCHMYWET-VBGFMNGASA-N

SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C

Origin of Product

United States

Biosynthetic Pathways and Metabolic Interconversions of Lanost 8 En 3beta Ol and Its Acetate

Precursor Utilization in Lanostane (B1242432) Biosynthesis

The journey to Lanost-8-en-3beta-ol, acetate (B1210297) begins with the assembly of isoprene (B109036) units, the fundamental five-carbon building blocks of all terpenoids. This process relies on the contributions of two key precursors: mevalonate (B85504) and acetate.

Mevalonate Pathway Contribution to Isoprenoid Units

The mevalonate (MVA) pathway is a crucial metabolic route responsible for the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.org These two molecules are the activated isoprene units that serve as the fundamental building blocks for the biosynthesis of a vast array of isoprenoids, including lanosterol (B1674476) and its derivatives. wikipedia.orgmetwarebio.com The pathway commences with acetyl-CoA and proceeds through a series of enzymatic steps to generate IPP and DMAPP. metwarebio.comnih.gov In eukaryotes, this pathway is primarily located in the cytosol and peroxisomes. metwarebio.com

The initial steps of the mevalonate pathway involve the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). metwarebio.com This is followed by the key regulatory step, the reduction of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase. guidetopharmacology.org Subsequent phosphorylation and decarboxylation reactions convert mevalonate into IPP, which can then be isomerized to DMAPP.

Role of Acetate as a Fundamental Biosynthetic Precursor

Acetate, in the form of acetyl-CoA, serves as the primary and sole carbon feedstock for the mevalonate pathway. wikipedia.orgnih.gov The biosynthesis of triterpenoids, including lanostanes, occurs in the cytoplasm and endoplasmic reticulum and is initiated by the condensation of two molecules of farnesyl diphosphate (B83284) (FPP) to form the C30 precursor, squalene (B77637). This is often referred to as the mevalonate/acetate pathway. nih.gov The production of malonyl-CoA from acetyl-CoA is also a critical step, particularly for the biosynthesis of other secondary metabolites that can share precursor pools. nih.gov

Enzymatic Cyclization of 2,3-Oxidosqualene (B107256) to Lanosterol

The formation of the characteristic tetracyclic structure of lanostane triterpenoids is a remarkable enzymatic feat catalyzed by oxidosqualene cyclases (OSCs).

The linear C30 precursor, squalene, is first epoxidized to 2,3-oxidosqualene. This crucial intermediate is then cyclized by the enzyme lanosterol synthase (LSS), a type of oxidosqualene cyclase, to form lanosterol. researchgate.netwikipedia.orgwikipedia.org This cyclization is a highly complex and stereospecific reaction that establishes the foundational four-ring structure of lanosterol. wikipedia.orgacs.org Lanosterol serves as a key branch point in sterol biosynthesis, being the precursor to cholesterol in animals and other sterols in fungi. guidetopharmacology.orgwikipedia.org

Mechanistic Aspects of Lanosterol Synthase Activity

The catalytic mechanism of lanosterol synthase is one of the most intricate known in enzymology. wikipedia.org The enzyme binds the folded 2,3-oxidosqualene substrate in its active site and initiates the reaction through protonation of the epoxide ring. researchgate.net This triggers a cascade of ring-closing reactions, leading to the formation of a transient tetracyclic protosteryl cation intermediate. researchgate.netnih.gov This is followed by a series of 1,2-hydride and methyl shifts, which ultimately results in the formation of the stable lanosterol molecule. wikipedia.org Quantum mechanical/molecular mechanical (QM/MM) simulations have provided detailed insights into the energy profile of this complex reaction, identifying key amino acid residues that stabilize the cationic intermediates and guide the rearrangement process. acs.org

Pathways Governing the Formation of Lanost-8-en-3beta-ol from Lanosterol

Following the synthesis of lanosterol, further enzymatic modifications can occur to yield a variety of lanostane derivatives. The formation of Lanost-8-en-3beta-ol from lanosterol involves modifications to the lanosterol backbone. While specific enzymes catalyzing the direct conversion of lanosterol to Lanost-8-en-3beta-ol are not extensively characterized in all organisms, the structural similarity suggests a close biosynthetic relationship.

Enzymatic Deacetylation of Lanosteryl Acetate Intermediates

The compound is Lanost-8-en-3beta-ol, acetate, indicating the presence of an acetate group at the 3-beta hydroxyl position. This suggests the involvement of an acetyltransferase enzyme. In many biosynthetic pathways, triterpenes can exist in both their free hydroxyl form and as acetylated esters. researchgate.net The acetylation is catalyzed by triterpene acetyltransferases, which utilize an acyl-CoA donor, often acetyl-CoA. frontiersin.org

Conversely, the removal of this acetate group to yield the free alcohol, Lanost-8-en-3beta-ol, would be catalyzed by a deacetylase or esterase. While the specific enzyme responsible for the deacetylation of lanosteryl acetate to Lanost-8-en-3beta-ol is not explicitly detailed in the provided context, the enzymatic deacetylation of acetate esters is a known biological process. For instance, studies on the degradation of cellulose (B213188) acetate have highlighted the role of lipases and other esterases in catalyzing deacetylation. nih.govnih.gov It is plausible that a similar enzymatic mechanism, mediated by a specific triterpene acetate esterase, is responsible for the conversion of this compound to its corresponding alcohol.

Reduction and Isomerization Reactions within the Sterol Nucleus

The sterol nucleus of lanostane derivatives is subject to various reduction and isomerization reactions that are crucial for the generation of biologically active sterols. One notable transformation is the reduction of the lanost-8-ene structure. For instance, the treatment of 1,7,11-trioxolanost-8-en-3beta-yl acetate with zinc and acetic acid results in the formation of 8beta,9alpha-lanost-2-ene-1,7,11-trione and the 3-epimers of 1,7,11-trioxo-8beta,9alpha-lanostan-3-yl acetate. guidetopharmacology.org This demonstrates a saturation of the C8-C9 double bond and subsequent isomerization.

Furthermore, isomerization of the double bond within the sterol nucleus is a key step in the broader pathway of cholesterol biosynthesis. While lanosterol itself features a double bond at the C8 position, downstream intermediates undergo isomerization to a C7 position. This is exemplified by the conversion of zymosterol, a demethylated lanosterol derivative, where a Δ8-bond is isomerized to a Δ7-bond. This reaction is a prerequisite for the subsequent reduction of the double bond in the pathway leading to cholesterol.

Enzymatic Acetylation of Lanost-8-en-3beta-ol to its Acetate Derivative

The conversion of Lanost-8-en-3beta-ol to its acetate form is an enzymatically mediated process. This reaction is catalyzed by a class of enzymes known as sterol O-acyltransferases (SOATs), also referred to as acyl-CoA:cholesterol acyltransferases (ACATs). nih.gov Specifically, the activity of lanosterol O-acyltransferase facilitates the transfer of an acyl group from an acyl-CoA donor to the 3-beta-hydroxyl group of lanosterol, forming the corresponding lanosterol ester (acetate) and coenzyme A (CoA). ebi.ac.uk

This acetylation is a significant metabolic step, as the esterified form of the sterol can be stored in lipid droplets within the cell. The enzymes responsible for this process, ACAT1 and ACAT2, are integral membrane proteins located in the endoplasmic reticulum. nih.gov While ACAT1 is found in a wide range of tissues, ACAT2 expression is more restricted, primarily occurring in the liver and intestines. nih.gov

Downstream Metabolic Fates and Diversification of Lanost-8-en-3beta-ol and its Acetate

Lanost-8-en-3beta-ol and its acetate derivative are positioned at a crucial metabolic crossroads, serving as precursors for a diverse array of steroidal compounds and playing a central role in the highly regulated pathway of sterol biosynthesis.

Lanost-8-en-3beta-ol, commonly known as lanosterol, is the first sterol intermediate in the cholesterol biosynthesis pathway, which originates from acetyl-CoA. chemicalbook.comwikipedia.org Its formation from the cyclization of 2,3-oxidosqualene is a landmark event in the synthesis of all animal and fungal steroids. wikipedia.orgnumberanalytics.comnih.gov From this point, a series of enzymatic modifications, including demethylation, isomerization, and reduction, convert lanosterol into cholesterol in animals or ergosterol (B1671047) in fungi. wikipedia.orgresearchgate.net The central importance of lanosterol is underscored by the fact that it is a precursor for a multitude of essential molecules, including steroid hormones and bile acids. nih.gov The metabolic pathway branching from lanosterol is a tightly regulated process, with numerous enzymes ensuring the correct sequence of transformations. numberanalytics.com

Beyond the main pathway to cholesterol, Lanost-8-en-3beta-ol and its derivatives can be converted into a variety of other lanostane-type triterpenoids with distinct biological activities. For example, in the Bloch and Kandutsch-Russell pathways of cholesterol biosynthesis, lanosterol is a substrate for the production of intermediates like follicular fluid meiosis-activating sterol (FF-MAS). nih.gov Specifically, lanosterol is converted to FF-MAS through the action of lanosterol 14α-demethylase. nih.govnih.gov

Other modifications can also occur, such as the synthesis of 24-ketolanosterol (B1212112) (lanost-8-en-3beta-ol-24-one) from lanosterol, a compound noted for its inhibitory effects on HMG-CoA reductase. jax.org Furthermore, related structures such as Euphenyl acetate and 24-Dihydroeuphol acetate are indicative of the diverse chemical space that can be accessed from the lanostane scaffold. nist.gov

Key Conversions of Lanost-8-en-3beta-ol and its Derivatives
Starting CompoundResulting CompoundEnzyme/ProcessSignificance
LanosterolCholesterolMulti-step enzymatic pathwayMajor sterol in animal cell membranes. wikipedia.orgresearchgate.net
LanosterolFollicular Fluid Meiosis-Activating Sterol (FF-MAS)Lanosterol 14α-demethylasePotential role in meiosis activation. nih.gov
Lanosterol24-KetolanosterolSelective hydroboration and oxidationInhibitor of HMG-CoA reductase. jax.org
1,7,11-trioxolanost-8-en-3b-yl acetate8b,9a-lanost-2-ene-1,7,11-trioneZinc-acetic acid reductionDemonstrates reduction and isomerization of the sterol nucleus. guidetopharmacology.org

The demethylation of lanosterol is a critical and rate-limiting step in its conversion to cholesterol and other essential sterols. Lanost-8-en-3beta-ol possesses three extra methyl groups at positions C4 and C14 compared to cholesterol. The removal of the 14α-methyl group is the initial and a crucial demethylation event, catalyzed by the enzyme lanosterol 14α-demethylase, a member of the cytochrome P450 family known as CYP51A1. wikipedia.orgnih.gov

This enzymatic reaction is a three-step oxidative process that requires NADPH and molecular oxygen, resulting in the formation of a Δ8,14-diene sterol intermediate. wikipedia.orgpnas.org The activity of lanosterol 14α-demethylase is a key regulatory point in the cholesterol biosynthesis pathway and is the target of various antifungal agents. nih.govwikipedia.org The subsequent removal of the two methyl groups at the C4 position involves a series of additional enzymatic steps. The processivity of the 14α-demethylation reaction is high, ensuring the efficient conversion of lanosterol to its demethylated products. nih.gov

Enzymes in Lanost-8-en-3beta-ol Metabolism
EnzymeReaction CatalyzedPathway
Lanosterol O-acyltransferase (SOAT/ACAT)Lanosterol + Acyl-CoA → Lanosterol Acetate + CoASterol Esterification. nih.govebi.ac.uk
Lanosterol 14α-demethylase (CYP51A1)Removal of the 14α-methyl group from lanosterolCholesterol/Ergosterol Biosynthesis. wikipedia.orgnih.gov
Sterol Δ24-reductaseReduction of the C24-C25 double bond in the side chainCholesterol Biosynthesis. nih.gov
Sterol Δ8-Δ7 isomeraseIsomerization of the C8-C9 double bond to C7-C8Cholesterol Biosynthesis

Enzymology and Molecular Mechanisms Associated with Lanost 8 En 3beta Ol, Acetate Metabolism

Characterization of Enzymes Modifying Lanost-8-en-3beta-ol and its Acetate (B1210297)

The modification of Lanost-8-en-3beta-ol, and its corresponding acetate form, is carried out by specific enzymes that recognize the lanostane (B1242432) skeleton. The initial steps of metabolism typically involve the de-acetylation to its alcohol form, Lanost-8-en-3beta-ol (lanosterol), which then enters the main sterol modification pathway.

Sterol 14α-demethylase, a member of the cytochrome P450 superfamily (specifically CYP51), is a critical enzyme in the biosynthesis of sterols in eukaryotes. wikipedia.org It catalyzes the removal of the 14α-methyl group from sterol precursors, a crucial step for the formation of cholesterol in animals and ergosterol (B1671047) in fungi. wikipedia.orgwikipedia.org The enzyme's primary substrate is lanosterol (B1674476) (Lanost-8-en-3beta-ol), the de-acetylated form of Lanost-8-en-3beta-ol, acetate.

The reaction mechanism is a three-step oxidative process, requiring NADPH and molecular oxygen, which results in the formation of a Δ8,14-diene sterol product and the release of the methyl group as formic acid. nih.gov The substrate specificity of CYP51 can vary between organisms, reflecting evolutionary adaptations to different sterol biosynthetic pathways. For instance, the yeast enzyme efficiently demethylates both lanosterol and 24-methylene-24,25-dihydrolanosterol, while the rat liver enzyme shows considerably lower activity for the latter. nih.gov This difference in substrate preference highlights the evolutionary divergence of the enzyme's active site. nih.gov

Studies on the CYP51 from Mycobacterium tuberculosis have shown that it can also catalyze the 14α-demethylation of lanosterol, 24,25-dihydrolanosterol, and obtusifoliol. nih.gov The structural requirements for a substrate include the presence of a 14α-methyl group and a Δ8(9)-bond. nih.gov Due to its essential role in fungal and protozoan sterol synthesis, CYP51 is a major target for azole-based antifungal drugs, which act as inhibitors of the enzyme.

EnzymeOrganismNatural Substrate(s)Key Findings
Sterol 14α-Demethylase (CYP51) Saccharomyces cerevisiae (Yeast)Lanosterol, 24-methylene-24,25-dihydrolanosterolDemonstrates broad substrate specificity within its pathway. nih.gov
Sterol 14α-Demethylase (CYP51) Rat LiverLanosterolShows more restricted substrate specificity compared to the yeast enzyme. nih.gov
Sterol 14α-Demethylase (CYP51) Mycobacterium tuberculosisLanosterol, 24,25-dihydrolanosterol, ObtusifoliolCan utilize multiple sterol substrates, indicating a degree of flexibility. nih.gov

3-Hydroxy-3-methylglutaryl Coenzyme A Reductase (HMGR) is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the synthesis of cholesterol and other isoprenoids. nih.govebi.ac.ukmedchemexpress.eu It catalyzes the conversion of HMG-CoA to mevalonic acid. abcam.com While HMGR does not directly interact with this compound, its activity is paramount as it controls the metabolic flux towards the synthesis of all downstream isoprenoids, including lanosterol, the precursor to this compound.

The regulation of HMGR is a key control point in cellular cholesterol homeostasis. nih.gov In mammals, this regulation occurs at transcriptional, translational, and post-translational levels. nih.gov The activity of HMGR can be modulated by phosphorylation and dephosphorylation, providing a mechanism for rapid, short-term control over the cholesterol biosynthesis pathway. nih.gov Therefore, any modulation of HMGR activity directly impacts the availability of precursors for the synthesis of lanostane-type compounds.

Following the initial demethylation by CYP51, the lanosterol backbone undergoes a series of further modifications catalyzed by a variety of enzymes to eventually yield cholesterol or other functional sterols. These enzymes fall into several broad classes:

Oxidoreductases : This class of enzymes catalyzes oxidation-reduction reactions. In the context of sterol biosynthesis, they are involved in steps such as the reduction of double bonds and the oxidation of methyl groups. These enzymes typically use cofactors like NADPH or NADH. wikipedia.org

Transferases : These enzymes facilitate the transfer of functional groups from one molecule to another. nih.gov An example relevant to the subject compound is an acetyltransferase, which would be responsible for the esterification of the 3-beta-hydroxyl group of lanosterol to form this compound.

Isomerases : This class of enzymes catalyzes the structural rearrangement of molecules, converting a molecule into one of its isomers. nih.gov In the sterol pathway, isomerases are crucial for migrating double bonds within the sterol ring structure, a necessary step for achieving the final configuration of mature sterols like cholesterol.

Regulatory Networks Governing Lanostane Biosynthesis and Metabolism

The biosynthesis of lanostanes and their subsequent metabolism are tightly regulated to meet the cell's structural and signaling needs for sterols without leading to toxic accumulation. This regulation occurs through complex networks that control the expression and activity of the biosynthetic enzymes.

The expression of genes encoding enzymes in the sterol biosynthesis pathway, such as HMGR and CYP51, is under stringent transcriptional control. This regulation ensures that the synthesis of these enzymes is coordinated and responsive to the cell's metabolic state. For example, the transcription of HMGR is famously controlled by Sterol Regulatory Element-Binding Proteins (SREBPs), which are themselves regulated by cellular sterol levels.

While specific studies on the transcriptional regulation of lanostane-specific enzymes are detailed, parallels can be drawn from other biosynthetic pathways in plants and other organisms. In these systems, transcription factors from families such as MYB, MYC, and bHLH are known to bind to specific DNA sequences in the promoter regions of biosynthetic genes, thereby up- or down-regulating their expression. nih.gov It is plausible that similar families of transcription factors are involved in orchestrating the expression of the lanostane biosynthetic pathway. Post-transcriptional regulation, including mechanisms like alternative splicing and microRNA-mediated silencing, also likely plays a role in fine-tuning the levels of these enzymes, as has been observed in the regulation of lignin (B12514952) biosynthesis. frontiersin.org

In addition to transcriptional control, the activity of enzymes in the sterol pathway is regulated by allosteric and feedback mechanisms. These mechanisms allow for rapid adjustments to metabolic flux in response to changing concentrations of intermediates and end-products.

Natural Abundance and Distribution of Lanost 8 En 3beta Ol, Acetate in Biological Systems

Fungal Production and Diversity of Lanostane-Type Triterpenoids

Fungi, particularly those of the phylum Basidiomycota, are well-documented producers of a vast and structurally diverse array of lanostane-type triterpenoids. These compounds are significant as they are often characteristic metabolites of certain fungal genera and contribute to their ethnobotanical applications and pharmacological interest.

The genus Ganoderma is renowned for its production of lanostanoids, with over 400 such compounds having been isolated from these fungi. nih.gov Species such as Ganoderma lucidum, Ganoderma resinaceum, and Ganoderma applanatum are considered prolific sources of these triterpenoids. nih.govmdpi.comnih.govmdpi.com These compounds are the main characteristic natural products of Ganoderma and are responsible for many of its attributed biological activities. nih.gov

Research has led to the isolation of a multitude of lanostane (B1242432) derivatives from these species. For instance, chemical investigation of the fruiting bodies of Ganoderma luteomarginatum resulted in the isolation of twenty-six lanostane triterpenoids. mdpi.com Similarly, studies on Ganoderma applanatum have yielded numerous highly oxygenated lanostane-type triterpenoids, including those with unique structural features like a γ-lactone ring or a rearranged side chain. nih.govnih.gov The diversity of these compounds within a single genus highlights the complex and specialized secondary metabolism of these fungi.

Table 1: Examples of Lanostane-Type Triterpenoids from Ganoderma Species

Compound Name Fungal Source Reference
Lanosta-7,9(11)-dien-3β-acetyloxy-24,25-diol Ganoderma luteomarginatum mdpi.com
Applanlactones A‒C Ganoderma applanatum nih.gov
Methyl applaniate A Ganoderma applanatum nih.gov
Applanones A‒E Ganoderma applanatum nih.gov
Ganoapplic acid B Ganoderma applanatum mdpi.com
Resinacein N Ganoderma australe mdpi.com

While the genus Ganoderma is a primary source, lanostane-type triterpenoids are not exclusive to it. They have been identified in other fungal genera, including those with different ecological roles, from plant pathogens to endophytic fungi.

The fungus Phellinus gilvus, a plant pathogen that causes white rot on hardwood trees, has been found to produce lanostane triterpenoids with oxygenated skeletons, termed gilvsins A-D. mushroomexpert.comtexasmushrooms.org Studies have also investigated the effect of P. gilvus mycelia on gut microbiota, noting a decrease in viable E. coli counts in piglets. nih.gov Lanostane derivatives have also been isolated from various Fomitopsis species, such as Fomitopsis pinicola. researchgate.net

Interestingly, lanostane-type triterpenoids have also been discovered in endophytic fungi. For example, two undescribed 30-norlanostane triterpenoids, nidulanoids A and B, were isolated from the endophytic fungus Aspergillus nidulans. nih.gov Aspergillus species are known opportunistic pathogens. Furthermore, lanostane triterpenoids from Ganoderma applanatum have been investigated for their effects on Candida albicans, another significant opportunistic pathogen. nih.gov The entomopathogenic fungus Hypocrella, which parasitizes insects, is another source of new lanostane-type triterpenes. nih.gov

Phytochemical Identification in Plant Species

The distribution of Lanost-8-en-3beta-ol, acetate (B1210297) and its structural relatives extends to the plant kingdom. Phytochemical analyses have identified these compounds in various plant tissues and cell cultures, suggesting their involvement in plant physiology and defense.

Dracaena reflexa, a medicinal plant, has been shown to be a rich source of a wide array of secondary metabolites. mdpi.com Phytochemical screening has confirmed the presence of terpenoids and triterpenoids in its leaf extracts. ijirt.orgnih.gov More detailed analysis using Gas Chromatography-Mass Spectrometry (GC-MS) on the n-hexane fraction of D. reflexa led to the tentative identification of 120 to 121 bioactive compounds. nih.gov Although "Lanost-8-en-3beta-ol, acetate" was not explicitly named in the abstracts of the reviewed literature, the presence of a significant number of steroids and terpenoids strongly suggests that lanostane-type skeletons could be among the constituents. mdpi.comnih.gov

Table 2: Major Phytochemical Classes Identified in Dracaena reflexa Extracts

Phytochemical Class Presence in Extracts/Fractions Reference
Alkaloids Present in n-hexane and chloroform (B151607) fractions mdpi.comnih.gov
Flavonoids Abundant in methanolic and n-butanol fractions mdpi.comnih.gov
Saponins Abundant in methanolic and n-butanol fractions mdpi.comijirt.org
Tannins Observed in all extracts/fractions mdpi.comijirt.org
Phenols Observed in all extracts/fractions mdpi.comijbpas.com
Steroids Identified in minute quantities mdpi.comnih.gov
Triterpenoids Identified in extracts ijirt.orgnih.gov

Physalis alkekengi, commonly known as the Chinese lantern, is another plant utilized in traditional medicine. It is known to contain a variety of secondary metabolites. The most prominent of these are physalins, which are structurally characterized as 13,14-seco-16,24-cycloergostane steroids. While the plant is a rich source of terpenoids, current literature primarily focuses on these unique physalins and other components like flavonoids and polysaccharides. Specific isolation of this compound from Physalis alkekengi is not prominently reported in the reviewed scientific literature.

Significant findings regarding lanostane distribution have come from studies on callus cultures of the olive tree, Olea europaea. Analysis of these cultures via GC and GC-MS has revealed that lanostane-type compounds are the most abundant triterpenoids present. nih.govnih.gov This is in contrast to the aerial parts of the olive tree, where oleanane-type compounds are predominant. nih.gov

In these callus cultures, a total of twenty-nine nonsteroidal tetra- and pentacyclic triterpenoids were identified. These compounds belong to seven distinct carbon skeletons, highlighting the diverse biosynthetic capabilities of these undifferentiated plant cells. nih.govnih.gov The prominence of lanostane skeletons in callus cultures suggests that the expression of specific triterpene synthase genes may be altered in cultured cells compared to the differentiated tissues of the mature plant.

Table 3: Triterpenoid (B12794562) Carbon Skeletons Identified in Olea europaea Callus Cultures

Carbon Skeleton Reference
Oleanane nih.gov
Ursane nih.gov
Lupane nih.gov
Taraxerane nih.gov
Taraxastane nih.gov
Euphane nih.gov

| Lanostane | nih.govnih.gov |

Identification in Euphorbia Species

The genus Euphorbia is a rich source of structurally diverse terpenoids. While the specific compound this compound has not been explicitly isolated and named in the available literature, numerous closely related lanostane-type triterpenoids have been identified from various Euphorbia species. These findings underscore the prevalence of the lanostane framework within this genus.

For instance, studies on Euphorbia humifusa have led to the isolation of lanostane triterpenoids such as (3β)-3-hydroxy-24-methylenelanost-8-ene-7,11-dione and (3β)-3-hydroxylanosta-8,24-diene-7,11-dione. researchgate.net Similarly, research on the latex of Euphorbia resinifera has yielded new lanostane triterpenoids, including 3,7-dioxo-24-methylene-lanost-8-en. nih.govresearchgate.net Furthermore, investigations into Euphorbia helioscopia have identified (9βH)-lanostane triterpenes. nih.gov These examples, characterized by the core lanost-8-ene skeleton, suggest that derivatives like the acetate form could likely be present but may not have been the primary focus of these particular studies.

Table 1: Representative Lanostane Triterpenoids from Euphorbia Species

Compound NameEuphorbia SpeciesReference
(3β)-3-hydroxy-24-methylenelanost-8-ene-7,11-dioneE. humifusa researchgate.net
(3β)-3-hydroxylanosta-8,24-diene-7,11-dioneE. humifusa researchgate.net
3,7-dioxo-24-methylene-lanost-8-enE. resinifera nih.govresearchgate.net
(9βH)-lanostane triterpenesE. helioscopia nih.gov

Documentation in Muscari comosum

In the plant kingdom, the presence of lanostane derivatives extends to the genus Muscari. A study on the bulbs of Muscari comosum (also known as Leopoldia comosa) successfully identified two phytosterols (B1254722) with a lanost-8-ene backbone. These compounds are (23R)-17,23-epoxy-3β,31-dihydroxy-27-nor-5α-lanost-8-ene-15,24-dione and (23R)-17,23-epoxy-31-hydroxy-27-nor-5α-lanost-8-ene-3,15,24-trione. nih.gov Although not the acetate form, this discovery confirms the biosynthesis of lanost-8-ene structures within this plant species.

Detection in Animal and Marine Organism Tissues

The distribution of this compound and its analogs is not limited to the plant kingdom. Evidence of these compounds has also been found in various animal and marine life.

Isolation from Marine Organisms (e.g., Sea Cucumber)

Sea cucumbers (Holothuroidea) are well-documented producers of a vast array of lanostane triterpene glycosides. nih.govmdpi.commdpi.com These compounds are considered characteristic secondary metabolites of this class of marine animals. nih.govmdpi.com The aglycones of these glycosides are typically based on the lanostane skeleton, and while many are of the holostane type with a lactone ring, non-holostane derivatives also exist. mdpi.commdpi.com Although a direct isolation of this compound has not been highlighted, the fundamental lanostane structure is a recurring motif in the secondary metabolites of sea cucumbers. nih.govmdpi.commdpi.comnih.govresearchgate.net

Identification in Mammalian Biological Samples (e.g., Rat Liver, Serum)

Ecological and Chemo-Taxonomic Significance of Lanostane Distribution

The distribution of lanostane-type triterpenoids holds significant value in the fields of ecology and chemotaxonomy. In many organisms, these compounds are not merely metabolic intermediates but serve distinct biological functions. For instance, in sea cucumbers, triterpene glycosides are believed to act as a chemical defense mechanism against predators. nih.gov

From a chemo-taxonomic perspective, the profile of lanostane triterpenoids can be a useful tool for the classification and identification of species. This is particularly evident in the genus Ganoderma, where the presence and type of lanostane triterpenoids, specifically ganoderic acids, can be used as a marker for species identification and to understand phylogenetic relationships. nih.govnih.govnih.gov The structural diversity of these compounds, arising from variations in oxidation, acetylation, and other modifications of the lanostane skeleton, provides a chemical fingerprint that can distinguish between closely related species. nih.govacs.orgacs.org

Biological Roles and Mechanistic Investigations of Lanost 8 En 3beta Ol, Acetate and Its Derivatives

Molecular and Cellular Mechanisms in Model Systems

A significant body of research has focused on the potential of lanosterol (B1674476) and its derivatives to reverse protein aggregation, a key factor in the formation of cataracts. The human lens is primarily composed of crystallin proteins, and any disruption to their structure can lead to aggregation and the development of cataracts nih.gov.

Studies have shown that lanosterol can reverse protein aggregation in cataracts nih.gov. Research has identified mutations in the lanosterol synthase (LSS) gene in families with congenital cataracts acs.org. This finding prompted investigations into the effects of lanosterol and its derivatives on crystallin aggregation. Treatment with lanosterol has been observed to significantly decrease pre-formed protein aggregates in both in vitro and cell-transfection experiments nih.gov.

Synthetic analogues of lanosterol have been developed and evaluated for their ability to reverse mutant-crystallin-induced protein aggregation. Modifications to the side chain and various rings of the lanosterol structure have been explored to enhance potency and efficacy researchgate.net. For instance, hydroxylation at the 25-position of the side chain and 2-fluorination have been shown to improve the biological activity of lanosterol derivatives researchgate.net. These synthetic analogues have demonstrated the ability to reverse aggregation of multiple types of mutant-crystallin in cell models with high potency researchgate.net. Furthermore, some derivatives have been shown to redissolve aggregated crystallin proteins from amyloid-like fibrils in a concentration-dependent manner nih.gov.

Table 1: Efficacy of Lanosterol and its Derivatives in Reversing Mutant-Crystallin Aggregation

Compound/DerivativeCell ModelEffect on Mutant-Crystallin AggregationReference
LanosterolHuman lens progenitor cellsSignificantly reduced intracellular aggregation of various cataract-causing mutant crystallin proteins in a concentration-dependent manner. nih.gov
25-hydroxycholesterol (B127956)Cell modelShowed efficacy in inhibiting α-crystallinR120G-induced aggregation. acs.org
Lanosterol Derivative 6Cell modelDemonstrated an EC50 of 57 nM in reversing different kinds of protein aggregation. acs.org
Lanosterol Derivative 35Cell modelShowed an EC50 of 18 nM in reversing different kinds of protein aggregation. acs.org

In human induced pluripotent stem cell (iPSC)-derived lentoid bodies from congenital cataract patients, treatment with lanosterol resulted in a significantly higher percentage of transparent lentoid bodies compared to untreated controls arvojournals.org. Immunofluorescence studies confirmed a decrease in the number of crystallin aggregations in the lanosterol-treated patient-specific lentoid bodies arvojournals.org.

Research suggests that lanosterol may play a role in mitigating cellular responses to oxidative stress, particularly in the context of cataract development. In a study involving cynomolgus monkeys with naturally occurring adult-onset cataracts, lanosterol treatment was associated with a reduction of oxidative stress in the cortical region of the lenses nih.gov. This reduction in oxidative stress was observed alongside an increased solubility of α-crystallin nih.gov. While this points to a potential mechanism for lanosterol's beneficial effects, specific studies detailing the pathways through which Lanost-8-en-3beta-ol, acetate (B1210297) mediates cellular responses to oxidative stress are not currently available.

Anti-Proliferative Effects in Cell Lines: Underlying Molecular Mechanisms

The anti-proliferative activity of lanostane-type triterpenoids is a key area of investigation. The primary mechanisms involve the induction of apoptosis (programmed cell death) and the inhibition of critical cell signaling pathways that govern cell growth and survival.

Research into lanostane (B1242432) triterpenoids isolated from the fungus Ganoderma calidophilum has demonstrated significant cytotoxic effects against various human cancer cell lines. For instance, one compound showed potent inhibitory activity against cervical cancer (HeLa), human leukaemia (K562), and gastric cancer (SGC-7901) cells. nih.gov The half-maximal inhibitory concentration (IC₅₀) values, which indicate the compound's potency, were recorded at 4.36 µM for HeLa cells, 13.10 µM for K562 cells, and 17.26 µM for SGC-7901 cells. nih.gov

The molecular machinery targeted by these compounds often includes key regulators of apoptosis. Studies on acetate-containing compounds, such as 1′S-1′-acetoxychavicol acetate (ACA), reveal that they can trigger apoptosis by modulating the expression of vital proteins. dovepress.com This includes the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins like Bax. dovepress.com Another critical event is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair, which is a hallmark of apoptosis. dovepress.com Furthermore, these compounds can influence the tumor suppressor protein p53, a central player in controlling cell cycle arrest and apoptosis. dovepress.com

Another significant pathway implicated in the anti-proliferative effects of related compounds is the integrin-mediated signaling pathway. Acetate-containing analogs have been shown to inhibit cancer cell migration by downregulating the phosphorylation of focal adhesion kinase (FAK) and the protein kinase Akt, both of which are crucial for cell movement and invasion. dovepress.com

Table 1: Anti-proliferative Activity of a Lanostane Triterpenoid (B12794562) from Ganoderma calidophilum

Cell Line Cancer Type IC₅₀ (µM)
HeLa Cervical Cancer 4.36 ± 0.58
K562 Human Leukaemia 13.10 ± 0.19
SGC-7901 Gastric Cancer 17.26 ± 4.75

Data sourced from a study on lanostane triterpenoids. nih.gov

Anti-inflammatory Actions at the Molecular and Cellular Level

Chronic inflammation is a key driver of many diseases. Lanostane triterpenoids have demonstrated significant anti-inflammatory properties by intervening in cellular signaling cascades that produce inflammatory mediators.

A primary mechanism is the inhibition of nitric oxide (NO) production in macrophages. nih.govnih.gov Macrophages, when activated by stimuli like lipopolysaccharide (LPS), produce large amounts of NO via the enzyme inducible nitric oxide synthase (iNOS), contributing to inflammation. nih.gov Lanostane triterpenoids isolated from fungi such as Ganoderma lucidum and Fomitopsis pinicola have been shown to suppress this NO production. nih.govnih.gov For example, Ganoluciduone B from G. lucidum exhibited a 45.5% inhibition of NO production at a concentration of 12.5 µM. nih.gov Certain triterpenoids from F. pinicola showed inhibitory activity with IC₅₀ values ranging from 21.4 to 27.2 µM. nih.gov

The underlying molecular pathways involve the suppression of key transcription factors, particularly Nuclear Factor-kappa B (NF-κB). nih.gov NF-κB is a master regulator of inflammation, controlling the genes for iNOS, cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govnih.gov Studies on oleanolic acid acetate, another triterpenoid acetate, show that it exerts its anti-inflammatory effect by inhibiting the activation of IκB kinase (IKK), which is essential for activating the NF-κB pathway. nih.gov By blocking this pathway, these compounds effectively reduce the expression of a wide range of inflammatory mediators. nih.gov

Table 2: Anti-inflammatory Activity of Lanostane Triterpenoids

Compound Source Bioactivity Target/Pathway
Ganoderma lucidum Inhibition of NO production (45.5% at 12.5 µM) iNOS
Fomitopsis pinicola Inhibition of NO production (IC₅₀ = 21.4-27.2 µM) iNOS
Poriae Cutis Inhibition of TNF-α, IL-1β, and IL-6 secretion Pro-inflammatory Cytokines
Vigna angularis (Oleanolic Acid Acetate) Suppression of pro-inflammatory genes NF-κB, MAPK

Data compiled from studies on various lanostane triterpenoids and related compounds. nih.govnih.govnih.govnih.gov

Mechanistic Insights into Enzyme Inhibition Related to Antidiabetic Activity

The antidiabetic potential of lanostane triterpenoids is linked to their ability to inhibit key enzymes involved in glucose metabolism and insulin (B600854) signaling. Two major targets are α-glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov

α-glucosidase is an enzyme in the small intestine responsible for breaking down complex carbohydrates into simple sugars for absorption. Inhibiting this enzyme slows carbohydrate digestion, leading to a more gradual rise in blood glucose levels after a meal. Lanostane triterpenoids from Ganoderma calidophilum have been identified as inhibitors of α-glucosidase, with one compound showing an IC₅₀ value of 120.6 µM. nih.gov

PTP1B is a negative regulator of the insulin signaling pathway. Overactivity of PTP1B is associated with insulin resistance. By inhibiting PTP1B, lanostane triterpenoids can enhance insulin sensitivity. nih.gov Several lanostane triterpenoids from Fomitopsis pinicola demonstrated strong PTP1B inhibitory activity, with IC₅₀ values between 20.5 and 29.9 µM, which is comparable to the positive control, oleanolic acid (IC₅₀ = 15.0 µM). nih.gov Kinetic analysis confirmed that some of these compounds act as competitive inhibitors of PTP1B. nih.gov Beyond enzyme inhibition, certain lanostanoids from F. pinicola were also found to directly stimulate glucose uptake in insulin-resistant liver cells (HepG2). nih.gov

Table 3: Antidiabetic Enzyme Inhibition by Lanostane Triterpenoids

Compound Source Target Enzyme IC₅₀ (µM)
Ganoderma calidophilum PTP1B 30.2 ± 0.13
Ganoderma calidophilum α-glucosidase 120.6 ± 0.14
Fomitopsis pinicola PTP1B 20.5 - 29.9

Data sourced from studies on lanostane triterpenoids from different fungal species. nih.govnih.gov

Antimicrobial Mechanisms: Membrane Disruption and Enzyme Inhibition

Lanostane triterpenoids also exhibit antimicrobial properties, although the precise mechanisms are still under investigation. Research points towards activity against various pathogenic microorganisms, particularly bacteria.

A study investigating an extract from Calotropis procera, which contains lanosta-8, 24-dien-3-ol, acetate, showed significant antibacterial activity. researchgate.net The extract was effective at inhibiting the growth of Streptococcus pyogenes and Bacillus subtilis. researchgate.net Further research on lanostane triterpenoids isolated from the fungus Ganoderma applanatum has provided more specific data. Two new compounds from this fungus demonstrated activity against three types of Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values below 60 μg/ml. nih.gov

The general antimicrobial mechanisms for lipophilic compounds like triterpenoids often involve the disruption of the bacterial cell membrane. Their lipophilic nature allows them to insert into the lipid bilayer, which can lead to increased membrane permeability, loss of essential ions and metabolites, and ultimately, cell death. Another potential mechanism is the inhibition of microbial enzymes that are critical for cell wall synthesis, DNA replication, or energy metabolism. However, specific studies detailing these precise mechanisms for Lanost-8-en-3beta-ol, acetate are not yet available.

Exploration of Neuroprotective Mechanisms

The neuroprotective effects of triterpenoids represent a growing field of interest, with potential applications in neurodegenerative diseases. explorationpub.com The mechanisms are multifaceted and involve counteracting oxidative stress, inflammation, and apoptosis within the central nervous system. explorationpub.com

Lanostane-type triterpenoids have shown promise in protecting neuronal cells from damage. In one study, modified lanostanoids from the fungus Inonotus obliquus were tested for their ability to protect human neuroblastoma SH-SY5Y cells from injury induced by hydrogen peroxide (H₂O₂), a potent inducer of oxidative stress. nih.govresearchgate.net Several of the isolated compounds displayed neuroprotective activity, with one in particular showing it could protect the cells from oxidative damage by inhibiting apoptosis. nih.gov The ability of lanostane-type compounds to cross the blood-brain barrier is a critical factor for their potential therapeutic use in brain disorders. nih.gov

The anti-inflammatory actions described previously also contribute significantly to neuroprotection. By reducing the activation of microglia (the brain's resident immune cells) and suppressing the production of neuroinflammatory cytokines, these compounds can mitigate the chronic inflammation that drives the progression of many neurodegenerative conditions. explorationpub.com

Structure Activity Relationship Sar Studies of Lanost 8 En 3beta Ol, Acetate Analogs

Correlating Structural Features with Enzymatic Recognition and Catalysis

The specific three-dimensional arrangement of atoms and the presence of various functional groups within a lanosterol (B1674476) analog are paramount in determining its interaction with enzymes. These structural features dictate how the molecule binds to an enzyme's active site and how it is subsequently processed.

The stereochemistry of lanosterol and its analogs is fundamental to their biological function. The specific spatial arrangement of atoms, particularly at the chiral centers of the steroid nucleus and the side chain, dictates how the molecule fits into the active site of enzymes. The lanostane (B1242432) skeleton typically possesses a defined stereochemistry with 5α, 8β, 10β, 13β, 14α, and 17α configurations, which is crucial for its role as a precursor in cholesterol biosynthesis. nih.gov

Alterations in stereochemistry can lead to significant changes in biological activity. For instance, epi-dihydrolanosterol, the 3α-hydroxy analog of dihydrolanosterol, has been shown to be as efficient as the natural 3β-hydroxy isomer in binding to and being processed by human P450 51A1, the enzyme responsible for the 14α-demethylation of lanosterol. nih.gov This suggests that for this particular interaction, the orientation of the hydroxyl group at C-3 is not a strict determinant for substrate recognition and catalysis. However, other stereochemical variations can have more pronounced effects. The NIST Chemistry WebBook lists several stereoisomers of Lanost-8-en-3-ol, acetate (B1210297), including (3β,13α,14β,17α)- and (3β)- forms, as well as related compounds like 24-Dihydrotirucallol acetate, Isoeuphenol acetate, and Isotirucallenol acetate, highlighting the diversity of stereochemical arrangements possible within this class of molecules. nist.gov These variations in the stereochemistry of the steroid nucleus and side chain can influence how the molecule interacts with target enzymes, potentially altering its biological potency.

Modifications to the substituents at various positions on the lanosterol framework have been a key strategy in developing analogs with altered or enhanced biological activities.

The C-14α-methyl group is a critical substrate recognition element for lanosterol 14α-demethylase (P450DM), a key enzyme in cholesterol biosynthesis. nih.gov Analogs designed to mimic the intermediates of the demethylation process at this position have been shown to be dual-action inhibitors, not only inhibiting P450DM but also suppressing the activity of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol pathway. nih.gov

Substitutions at C-15 have also yielded potent inhibitors. Lanosterol analogs featuring a ketone or oxime functionality at the C-15 position have been identified as dual-action inhibitors of cholesterol biosynthesis. nih.gov

The C-24 position in the side chain is another important site for modification. Studies on lanosterol derivatives aimed at reversing protein aggregation in cataracts have revealed that hydroxylation at the C-25 position in the side chain significantly improves potency. nih.govresearchgate.net This suggests that introducing a polar group at this position enhances the desired biological effect.

Compound/Analog Class Modification Effect on Biological Activity
Lanosterol Demethylation IntermediatesAnalogs mimicking intermediates of C-14α methyl group removalDual-action inhibitors of cholesterol biosynthesis (inhibit P450DM and suppress HMG-CoA reductase) nih.gov
C-15 Substituted Lanosterol AnalogsKetone or oxime functionality at C-15Dual-action inhibitors of cholesterol biosynthesis nih.gov
C-25 Hydroxylated Lanosterol AnalogsHydroxylation at the 25-position of the side chainProfoundly improved potency in reversing mutant-crystallin aggregation nih.govresearchgate.net
2-Fluorinated Lanosterol AnalogsFluorination at the 2-positionEnhanced biological activity in reversing mutant-crystallin aggregation nih.govresearchgate.net

The position of double bonds within the lanosterol structure is crucial for its biological activity and its conversion to other essential sterols. The Δ8 double bond is a characteristic feature of lanosterol itself. The conversion of lanosterol to cholesterol involves a series of enzymatic reactions that include the isomerization of the Δ8 bond to a Δ7 bond. nih.gov

The Δ24 double bond in the side chain is another key feature. The reduction of this double bond is a significant step in the cholesterol biosynthesis pathway. nih.govrsc.org In some metabolic pathways, this reduction can occur early in the conversion of lanosterol to cholesterol. nih.gov The presence or absence of the Δ24 double bond can influence the substrate specificity of enzymes. For instance, human P450 51A1 can utilize both lanosterol (with a Δ24 double bond) and 24,25-dihydrolanosterol (lacking the Δ24 double bond) as substrates. nih.gov The presence of the 24,25-olefin can, however, make the synthesis of modified lanosterol derivatives challenging due to its susceptibility to oxidation. nih.gov

SAR Profiling for Interactions with Predicted Biological Targets

Understanding the structure-activity relationship (SAR) is crucial for predicting how novel lanosterol analogs will interact with their biological targets. This involves systematically altering the chemical structure and observing the corresponding changes in biological activity.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. researchgate.net While specific QSAR studies focusing solely on Lanost-8-en-3beta-ol, acetate are not prevalent in the provided search results, the principles of QSAR are highly relevant to understanding the SAR of lanosterol analogs.

QSAR studies on inhibitors of lanosterol 14α-demethylase, a key enzyme in the cholesterol biosynthesis pathway, have demonstrated the importance of various physicochemical descriptors. researchgate.net These studies have shown that steric, thermodynamic, and electronic parameters of substituents on the parent molecule are crucial for their inhibitory activity. researchgate.net For example, multiple linear regression analyses have indicated that the nature of substituents on an appended alkylated ether and the length of the carbon chain at specific positions are essential for modulating the activity against this enzyme. researchgate.net Furthermore, electronic parameters such as the highest occupied molecular orbital (HOMO) energy and dipole-dipole energy have been found to significantly contribute to the biological activity. researchgate.net These findings highlight how QSAR can provide valuable insights into the structural requirements for designing potent inhibitors of enzymes involved in lanosterol metabolism.

Structure-Mechanism Correlations in Modulating Cellular Pathways

The structural features of lanosterol analogs not only determine their direct interaction with enzymes but also how they modulate broader cellular pathways. The conversion of lanosterol to cholesterol is a complex process involving multiple enzymatic steps and is tightly regulated within the cell. nih.govacs.orgnih.govguidetopharmacology.org

Lanosterol analogs can act as dual-action inhibitors of cholesterol biosynthesis. nih.gov They can directly inhibit lanosterol 14α-methyl demethylase (P450DM) and also suppress the activity of 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), the rate-limiting enzyme in the pathway. nih.gov Interestingly, some of these dual-action inhibitors require an active P450DM to suppress HMGR activity. This suggests a complex mechanism where the analog might be converted by P450DM into an active metabolite that then acts on HMGR, or it may cause an accumulation of natural demethylation intermediates which in turn suppress HMGR. nih.gov

Furthermore, the mechanism of action of these analogs can differ from other regulators of cholesterol metabolism. For example, unlike 25-hydroxycholesterol (B127956) which inhibits the transcription of the HMGR gene, lanosterol analogs typically inhibit the translation of HMGR mRNA and can also accelerate the degradation of the enzyme protein. nih.gov This differential regulation highlights how specific structural features of lanosterol analogs can lead to distinct modulatory effects on cellular pathways, offering potential for developing therapeutic agents with more desirable pharmacological profiles. nih.gov

Advanced Synthetic Methodologies and Chemical Biology Approaches

Development of Efficient Chemical Synthesis Routes for Lanost-8-en-3beta-ol and its Acetate (B1210297)

The synthesis of Lanost-8-en-3beta-ol, acetate, and related compounds often begins with commercially available lanosterol (B1674476), which itself is a mixture of lanosterol and 24,25-dihydrolanosterol. The inherent structural complexity of the lanostane (B1242432) skeleton necessitates sophisticated and selective chemical transformations.

Strategies Utilizing Commercial Lanosterol as Starting Material

A primary strategy for synthesizing derivatives of this compound involves the use of commercial lanosterol as a readily available starting material. mdpi.com This lanosterol is typically not pure, containing a significant percentage of 24,25-dihydrolanosterol. mdpi.com The initial step in many synthetic routes is the acetylation of the 3-hydroxyl group. This is commonly achieved using acetic anhydride (B1165640) in the presence of pyridine (B92270) to yield lanosteryl acetate, which protects the hydroxyl group during subsequent reactions. mdpi.com

The purification of commercial lanosterol can be undertaken through multiple recrystallizations from a solvent system like acetone/water to enrich the desired lanosterol content. mdpi.com The resulting acetylated mixture, containing both lanosteryl acetate and 24,25-dihydrolanosteryl acetate, can then be carried forward in the synthesis. mdpi.com

Selective Derivatization Techniques (e.g., Hydroboration, Pyridinium Fluorochromate Oxidation)

Selective derivatization is crucial for modifying specific sites on the complex lanostane scaffold without affecting other reactive groups.

Hydroboration-Oxidation: This two-step reaction is a cornerstone for the anti-Markovnikov hydration of alkenes. masterorganicchemistry.comorganic-chemistry.org In the context of lanosteryl acetate, which possesses a double bond in the side chain at C24, hydroboration is used to selectively functionalize this position. The reaction typically employs borane (B79455) reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF). mdpi.commasterorganicchemistry.com The hydroboration step involves the syn-addition of a B-H bond across the double bond, with the boron atom adding to the less substituted carbon. organic-chemistry.org Subsequent oxidation of the resulting organoborane, commonly with alkaline hydrogen peroxide, replaces the carbon-boron bond with a carbon-hydroxyl bond. masterorganicchemistry.com In one documented synthesis, lanosteryl acetate was treated with BH₃·THF, followed by an oxidative workup to target the C24-C25 double bond. mdpi.com Sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) can be used to enhance selectivity for terminal alkenes when internal double bonds are also present. nih.gov

Pyridinium Fluorochromate (PFC) Oxidation: Following hydroboration and the formation of a hydroxyl group, oxidation reactions can be employed to introduce further functionality. Pyridinium fluorochromate is an oxidizing agent used to convert alcohols to aldehydes or ketones. In the synthesis of a lanostane derivative, the intermediate alcohol formed after hydroboration was oxidized using PFC in methylene (B1212753) chloride. mdpi.com This reaction converted the newly introduced hydroxyl group at C24 into a ketone, yielding 3β-acetoxy-lanost-8-en-24-one. mdpi.com The reaction is often carried out at reflux and may include molecular sieves to manage water content. mdpi.com

Design and Synthesis of Novel this compound Analogs and Probes

The design and synthesis of novel analogs of lanosterol and its derivatives are driven by the need to explore structure-activity relationships (SAR). nih.gov Modifications are systematically made to different parts of the molecule, including the A, B, and C rings, as well as the flexible side chain, to create probes for biological investigation. nih.gov

For instance, research into lanosterol derivatives has led to the synthesis of analogs with modifications such as hydroxylation at the C25 position and fluorination at the C2 position. nih.gov Another approach involves the functionalization of the C32 methyl group. Lanosterol has been converted into derivatives like 3β-acetoxylanost-7-en-32-al and 3β,32-diacetoxylanost-7-ene, demonstrating that even sterically hindered positions can be targeted for modification. rsc.org These synthetic efforts provide a library of compounds that help to elucidate the structural requirements for specific biological activities. nih.gov

Chemoenzymatic Synthesis and Biocatalysis in Lanostane Production

Chemoenzymatic synthesis combines the strengths of traditional chemical synthesis with the high selectivity of biocatalysis. This approach is particularly valuable for complex natural products like lanostanoids. nih.govchemrxiv.org Enzymes can perform highly specific reactions (regio- and stereoselective) under mild conditions, which is often difficult to achieve with conventional chemical reagents. chemrxiv.org

While specific examples for this compound are not extensively detailed, the principles are broadly applicable. For example, methyltransferases have been used for diastereoselective methylation in the synthesis of other complex alkaloids. nih.govresearchgate.net Similarly, C-glycosynthases have been employed for the specific attachment of sugar moieties to polyaromatic structures, a process that relies on substrate recognition governed by the enzyme's catalytic domain. nih.gov The application of such enzymes to a lanostane core could enable the creation of novel derivatives that are inaccessible through purely chemical means. The strategy often involves synthesizing a core structure chemically and then using one or more enzymatic steps to introduce key functionalities, such as specific oxidation patterns. chemrxiv.org

Synthetic Biology Approaches for Engineered Biosynthesis of Lanostanoids

Synthetic biology offers a powerful alternative to chemical synthesis for producing complex natural products like lanostanoids, which are a class of terpenoids. twistbioscience.comresearchgate.net This field focuses on engineering the biosynthetic pathways of microorganisms or plants to create "cell factories" for sustainable and scalable production. twistbioscience.comucsd.edu

The biosynthesis of lanosterol begins with the precursor squalene (B77637). twistbioscience.com Synthetic biology strategies have been developed to increase the production of squalene in plant hosts. These include:

Metabolic Engineering: Re-routing metabolic pathways to channel more precursors towards the desired product. For example, the final steps of squalene production were re-targeted from the cytosol to the plastids in plant cells to move them away from competing enzymes. twistbioscience.com

Enzyme Scaffolding: Fusing pathway enzymes to scaffold proteins, such as lipid droplet surface proteins, to co-localize them and increase the efficiency of the metabolic pathway. twistbioscience.com

Genetic Tool Development: Using tools like bidirectional promoters to control the expression of multiple genes in a single pathway, allowing for more precise tuning of the engineered system. twistbioscience.com

These approaches, which have been applied to terpenoids and other natural products, lay the groundwork for the engineered biosynthesis of specific lanostanoids like Lanost-8-en-3beta-ol and its derivatives in heterologous hosts such as yeast or plants. twistbioscience.comresearchgate.netucsd.edu By reconstructing and optimizing the lanostanoid biosynthetic pathway in these hosts, synthetic biology holds the potential to overcome the supply challenges associated with extraction from natural sources or complex chemical synthesis. researchgate.netucsd.edu

Analytical Methodologies in the Research of Lanost 8 En 3beta Ol, Acetate

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for determining the molecular structure of Lanost-8-en-3beta-ol, acetate (B1210297). These methods provide detailed information about the compound's atomic composition, connectivity, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of lanostane (B1242432) triterpenoids like Lanost-8-en-3beta-ol, acetate. nih.govzenodo.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the complex carbon skeleton and stereochemistry of the molecule.

1D NMR (¹H and ¹³C): ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the number and type of carbon atoms. For instance, in related lanostane structures, the ¹³C NMR spectrum will show characteristic signals for the acetate group, including a carbonyl carbon and a methyl carbon. nih.govresearchgate.net The chemical shifts of the numerous methyl, methylene (B1212753), and methine groups throughout the lanostane framework are also critical for initial structural assignment. nih.govmdpi.com

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are vital for unambiguously assigning the complex NMR signals.

COSY (Correlation Spectroscopy) helps establish proton-proton couplings, revealing adjacent protons in the structure. nih.govnih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. nih.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different parts of the molecule, such as the acetate group to the C-3 position of the lanostane core. nih.govnih.govmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is key to determining the relative stereochemistry of the molecule. nih.govnih.gov

Through the combined interpretation of these NMR data, researchers can confidently determine the complete structure of this compound. nih.govnih.govnih.gov

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry, particularly with electrospray ionization (HR-ESI-MS), is frequently used for lanostane triterpenoids. nih.govnih.gov This technique provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. nih.gov For this compound, the expected molecular formula is C₃₂H₅₄O₂. nist.govnist.gov The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, corroborating data from other spectroscopic methods.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the ester functional group. nih.gov Specifically, a strong absorption band corresponding to the C=O (carbonyl) stretch of the acetate group would be prominent, typically in the region of 1735-1750 cm⁻¹. Additionally, C-O stretching vibrations would also be observed. nih.gov This information provides quick confirmation of the presence of the acetate moiety. chemspider.com

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for the isolation of this compound from natural sources and for its analysis within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net It is particularly well-suited for the analysis of volatile and thermally stable compounds like sterol acetates. researchgate.netfrontiersin.orgnih.gov In the context of this compound, GC-MS can be used to:

Profile complex mixtures: GC-MS is instrumental in analyzing extracts from natural sources to identify the presence and relative abundance of this compound alongside other related sterols and triterpenoids. frontiersin.orgspringernature.com

Identify known compounds: By comparing the retention time and mass spectrum of a peak in the chromatogram to a reference library, such as the NIST Mass Spectrometry Data Center, the identity of the compound can be confirmed. nih.govnist.gov The NIST WebBook provides mass spectral data for isomers of lanost-8-en-3-ol, acetate. nist.govnist.govnist.govnist.gov

Structural characterization: The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a mass spectrum that serves as a molecular fingerprint. nih.gov

For GC-MS analysis, sterols are often derivatized to increase their volatility. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the isolation, purification, and quantification of lanostane triterpenoids from various extracts. nih.govmdpi.commdpi.com Its high resolution and versatility make it an indispensable tool.

Isolation and Purification: Preparative HPLC is frequently employed to isolate this compound from complex mixtures, yielding a pure compound for subsequent spectroscopic analysis and biological testing. nih.govmdpi.com A reversed-phase C18 column is commonly used for the separation of these types of compounds. nih.gov

Quantification: Analytical HPLC, often coupled with a UV or mass spectrometric detector, can be used to accurately quantify the amount of this compound in a sample. mdpi.comnih.gov This is crucial for quality control of natural product extracts. nih.gov The development of sensitive methods, such as those using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), allows for the precise quantification of characteristic triterpenoids in complex samples. nih.gov

The combination of these chromatographic and spectroscopic techniques provides a comprehensive analytical workflow for the study of this compound, from its initial detection in a crude extract to its complete structural characterization and quantification.

Column Chromatography (e.g., Silica (B1680970) Gel, Octadecylsilyl (ODS) Stationary Phases)

Column chromatography is a cornerstone technique for the isolation and purification of this compound from complex natural extracts, such as those derived from fungi of the Ganoderma genus. mdpi.com The process involves separating chemical compounds based on their differential partitioning between a stationary phase and a mobile phase.

Silica Gel Chromatography: This is the most frequently employed method for the initial fractionation of crude extracts containing lanostane triterpenoids. Silica gel, a polar stationary phase, is packed into a column. The separation is typically achieved by eluting the column with a non-polar solvent system, gradually increasing the polarity. For instance, a common mobile phase is a gradient of hexane (B92381) and ethyl acetate. jppres.com Compounds with lower polarity, like this compound, will elute earlier than more polar compounds. Fractions are collected sequentially and often monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound. jppres.com

Octadecylsilyl (ODS) Chromatography: Also known as reverse-phase chromatography, this method uses a non-polar stationary phase (ODS or C18) and a polar mobile phase (commonly a mixture of methanol, acetonitrile, and water). It is often used as a subsequent purification step after initial separation on silica gel. In this system, polar compounds elute first, while non-polar compounds like lanostane triterpenoids are retained more strongly. This complementary technique is highly effective for separating structurally similar triterpenoids to yield highly pure compounds.

Table 1: Examples of Chromatographic Methods in Lanostane Research

Compound Type Source Material Chromatographic Method Stationary Phase Mobile Phase/Eluent Reference
Lanostane Triterpenoids Ganoderma leucocontextum Column Chromatography Silica Gel Petroleum ether/ethyl acetate researchgate.net
Lanostane Triterpenoids Ganoderma luteomarginatum Column Chromatography Silica Gel Not specified mdpi.com
Phenolic Compounds Lichen Heterodermia leucomelos Column Chromatography Silica Gel (60-200 mesh) Hexane-ethyl acetate gradient jppres.com

In Vitro and Ex Vivo Assay Development for Mechanistic Research

To understand the biological activity and potential therapeutic mechanisms of lanostane compounds, researchers develop and utilize a variety of in vitro assays. These controlled laboratory experiments use cell cultures to assess the compound's effects at a cellular level.

A primary focus of research on lanostane triterpenoids has been their cytotoxic activity against cancer cells. mdpi.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure a compound's ability to inhibit cell proliferation and assess its general cytotoxicity. mdpi.comnih.gov Studies have evaluated lanostanes against a broad spectrum of human cancer cell lines. Further mechanistic investigations have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov

Table 2: Examples of In Vitro Assays and Cell Lines Used in Lanostane Research

Investigated Effect Assay Type Cell Line(s) Findings/Observations Reference
Cytotoxicity MTT Assay K562 (leukemia), BEL-7402 (liver), SGC-7901 (gastric) Certain lanostane triterpenoids showed significant cytotoxicity, particularly against K562 cells. mdpi.com
Cytotoxicity MTT Assay MDA-MB-231 (breast carcinoma), HepG2 (hepatocellular carcinoma) A range of isolated lanostane triterpenoids exhibited cytotoxic effects. nih.gov
Cytotoxicity MTT Assay Huh7 (hepatocellular carcinoma) New triterpenoid (B12794562) dimers showed cytotoxicity with IC₅₀ values between 24.39–47.29 μM. nih.gov
Antiproliferative Activity MTT Assay MCF-7 (breast cancer), Colo 205 (colon adenocarcinoma), A549 (lung cancer) Investigated compounds showed varying levels of antiproliferative and cytotoxic activity. researchgate.net

Computational and In Silico Approaches in Lanostane Research

Computational methods are increasingly integrated into natural product research to accelerate the discovery process, predict activity, and elucidate mechanisms of action. These in silico approaches offer a time- and cost-effective way to analyze complex biological data. biorxiv.org

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand), such as this compound, when bound to a specific protein target. This method models the interaction between the ligand and the binding site of the protein, calculating a binding affinity score. By understanding these interactions at the molecular level, researchers can hypothesize the compound's mechanism of action and identify key structural features responsible for its biological activity. This information is invaluable for prioritizing compounds for further biological testing and for designing new, more potent analogues.

Network pharmacology provides a holistic view of how a compound interacts within a complex biological system. One innovative approach in this area is the use of MS/MS-based molecular networking. nih.gov This technique clusters molecules from a complex extract based on the similarity of their mass fragmentation patterns. In the context of lanostane research, molecular networking has been successfully used to analyze extracts from Ganoderma species, leading to the targeted isolation of novel triterpenoids. nih.gov This method not only helps in discovering new compounds but also visualizes the chemical diversity within an extract, providing a system-level understanding of its constituents.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. For lanostane triterpenoids, three-dimensional QSAR (3D-QSAR) models have been developed to understand the structural requirements for cytotoxicity against cancer cells. nih.gov By analyzing a series of related lanostane compounds and their corresponding activities (e.g., IC₅₀ values), these models can identify which structural features—such as the position and type of functional groups—enhance or diminish activity. The resulting models serve as a theoretical foundation for predicting the activity of untested compounds and for designing novel, optimized therapeutic agents. nih.gov

Once the molecular targets of a compound are identified (e.g., through assays or docking), Gene Ontology (GO) and KEGG pathway analyses are employed to understand the broader biological implications.

Gene Ontology (GO) analysis annotates the identified target genes or proteins, categorizing them based on three domains: biological processes (the larger biological pathways they are involved in), molecular functions (their specific molecular activities), and cellular components (their location within the cell).

Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis maps the target genes to specific signaling and metabolic pathways. This helps to elucidate the systemic mechanism of action, revealing how the compound's interaction with a single or multiple targets can influence entire biological pathways related to a disease state.

Future Directions and Emerging Paradigms in Lanost 8 En 3beta Ol, Acetate Research

Discovery of Novel Biosynthetic Enzymes and Regulatory Elements

The biosynthesis of lanostane-type triterpenoids is a complex process involving a series of enzymatic modifications to the initial lanosterol (B1674476) scaffold. geoscienceworld.org A primary focus of future research is the discovery and characterization of novel enzymes, such as cytochrome P450s and short-chain dehydrogenases/reductases (SDRs), that are responsible for the vast structural diversity observed in this class of compounds. nih.gov For instance, the identification of enzymes that catalyze specific hydroxylations, oxidations, and acetylations will be crucial for understanding how compounds like Lanost-8-en-3beta-ol, acetate (B1210297) are produced in nature.

Furthermore, unraveling the regulatory networks that control the expression of these biosynthetic genes is a key emerging paradigm. nih.gov This includes identifying transcription factors and other regulatory elements that modulate the production of lanostanoids in response to developmental or environmental cues. nih.gov Strategies like transposon-based mutagenesis have already shown promise in identifying regulatory genes that can be manipulated to enhance the production of specific triterpenoids. nih.gov

Deeper Mechanistic Characterization of Cellular and Molecular Functions

While various biological activities have been attributed to lanostane-type triterpenoids, a deeper understanding of their cellular and molecular mechanisms of action is required. nih.gov Future research will likely focus on elucidating how these compounds interact with specific cellular targets to exert their effects. For example, studies have shown that some lanostanoids can induce cell cycle arrest and inhibit protein kinase C (PKC) activity. mdpi.com Further investigation is needed to pinpoint the direct molecular interactions responsible for these effects.

Moreover, the neuroprotective and anti-cancer activities observed for some lanostanoids warrant more in-depth mechanistic studies. nih.govnih.gov Understanding how these molecules protect neurons from oxidative stress or selectively induce apoptosis in cancer cells could lead to the development of new therapeutic strategies. mdpi.comnih.gov

Development of Advanced Analytical Platforms for Metabolite Profiling

The comprehensive analysis of the lanostane (B1242432) metabolome presents a significant analytical challenge due to the structural similarity and wide range of concentrations of these compounds. The development of advanced analytical platforms is therefore crucial for future research. nih.gov Liquid chromatography-mass spectrometry (LC-MS) based methods, including reversed-phase and hydrophilic interaction liquid chromatography, are powerful tools for profiling these metabolites. chemrxiv.org

Future advancements will likely focus on improving the sensitivity, resolution, and throughput of these platforms. nih.gov The development of open-source platforms and comprehensive spectral libraries will facilitate the identification and quantification of a wider range of lanostanoids, including novel and low-abundance compounds. chemrxiv.org This will enable more detailed studies of lanostane biosynthesis and their roles in biological systems.

Innovative Approaches in Chemical Synthesis and Analog Design

Chemical synthesis plays a vital role in providing access to pure lanostane-type triterpenoids for biological evaluation and for creating novel analogs with improved properties. nih.gov While the total synthesis of complex triterpenoids remains a challenge, innovative synthetic strategies are continuously being developed. These approaches often focus on the efficient construction of the tetracyclic core and the stereoselective introduction of functional groups.

A key area of future research is the design and synthesis of lanostane analogs with enhanced biological activity or improved pharmacokinetic properties. nih.gov By systematically modifying the lanostane scaffold, researchers can probe structure-activity relationships and identify key structural features required for a particular biological effect. mdpi.com This information can then be used to guide the synthesis of more potent and selective compounds.

Systems Biology Integration for Comprehensive Pathway Mapping

A systems biology approach, which integrates data from various "omics" technologies, is becoming increasingly important for understanding complex biological processes like lanostanoid biosynthesis. nih.gov By combining transcriptomic, proteomic, and metabolomic data, researchers can construct comprehensive maps of the metabolic pathways leading to the production of specific lanostane-type triterpenoids. altex.org

This integrated approach can help to identify all the genes, enzymes, and intermediate metabolites involved in the pathway, as well as the regulatory networks that control its flux. osti.gov Such comprehensive pathway maps will be invaluable for metabolic engineering efforts aimed at enhancing the production of desired lanostanoids. nih.gov

Application of Omics Technologies to Elucidate Lanostane Roles

The application of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, is set to revolutionize our understanding of the biological roles of lanostanes. nih.govnih.govelsevierpure.com These high-throughput technologies allow for a global view of the molecular changes that occur in an organism in response to treatment with a specific lanostanoid. researchgate.net

For example, transcriptomic analysis can reveal the genes that are up- or down-regulated by a particular compound, providing clues about its mechanism of action. mdpi.com Similarly, metabolomic studies can identify changes in the levels of other metabolites, revealing the broader metabolic pathways that are affected. metaboanalyst.ca The integration of these different omics datasets will provide a holistic view of the biological functions of lanostane-type triterpenoids. researchgate.net

Engineering of Biological Systems for Enhanced Production or Novel Lanostanoids

Metabolic engineering of microbial systems, such as Saccharomyces cerevisiae, offers a promising strategy for the sustainable production of valuable lanostane-type triterpenoids. nih.govnih.gov By introducing the necessary biosynthetic genes and optimizing metabolic pathways, it is possible to create microbial cell factories that can produce high yields of specific lanostanoids. researchgate.net

A key challenge in this area is to redirect metabolic flux from native pathways, such as ergosterol (B1671047) biosynthesis, towards the production of the desired triterpenoid (B12794562). nih.gov This can be achieved by engineering key enzymes, such as lanosterol synthase, to alter their activity or substrate specificity. nih.gov Future research will focus on developing more sophisticated genetic tools and metabolic models to further enhance the production of both known and novel lanostanoids in engineered biological systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Lanost-8-en-3beta-ol, acetate, and what reaction conditions optimize yield?

  • Methodological Answer : this compound can be synthesized via acetylation of the parent alcohol using phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Evidence from analogous lanosterol derivatives shows that POCl₃ in pyridine at 0–5°C yields the acetate with minimal side reactions, while PCl₅ may require controlled temperature (20–25°C) to avoid decomposition . Purification via recrystallization (e.g., using ethanol/water mixtures) is critical, as impurities from unreacted starting materials can affect downstream applications.

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are primary tools. The EPA/NIH Mass Spectral Database reports a molecular ion peak at m/z 470 for C₃₂H₅₄O₂, consistent with this compound (CAS 1724-19-2) . For structural confirmation, ¹H-NMR should show a singlet at δ ~2.05 ppm for the acetyl group and olefinic protons at δ ~5.30 ppm for the Δ⁸ double bond. Cross-validation with infrared (IR) spectroscopy (C=O stretch at ~1740 cm⁻¹) is recommended .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : While direct data on this compound stability is limited, analogous sterol acetates (e.g., cholesteryl acetate) suggest storage in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation and hydrolysis. Periodic purity checks via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when synthesizing this compound derivatives?

  • Methodological Answer : Discrepancies in product formation (e.g., unexpected epoxidation or isomerization) may arise from reagent purity or reaction kinetics. For example, using POCl₃ vs. PCl₅ can alter electrophilic reactivity, leading to different intermediates . Systematic control experiments with varying stoichiometry, temperature, and reaction time are essential. Advanced techniques like gas chromatography-mass spectrometry (GC-MS) can identify side products, while density functional theory (DFT) calculations may elucidate mechanistic pathways.

Q. What explains discrepancies in mass spectral data for structurally similar lanosterol acetates?

  • Methodological Answer : this compound (CAS 1724-19-2) and its Δ⁹(11) isomer (CAS 1180-88-7) share the same molecular formula (C₃₂H₅₄O₂) but differ in double-bond position, leading to distinct fragmentation patterns in MS. Researchers should compare base peaks and metastable ions: the Δ⁸ isomer shows a prominent fragment at m/z 255 (loss of acetyl and side-chain cleavages), whereas the Δ⁹(11) isomer may exhibit a peak at m/z 269 due to alternative cleavage sites . High-resolution MS (HRMS) or tandem MS/MS is critical for differentiation.

Q. What advanced methodologies are used to study the reactivity of this compound in epoxidation or functionalization reactions?

  • Methodological Answer : Epoxidation of the Δ⁸ double bond can be achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, as demonstrated for related lanostane derivatives . Reaction progress should be monitored via ¹³C-NMR to track the emergence of epoxy carbon signals (~55–60 ppm). For regioselective functionalization, catalytic asymmetric methods (e.g., Sharpless epoxidation) or enzymatic approaches (e.g., cytochrome P450 mimics) may be explored, though substrate compatibility requires empirical testing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.